molecular formula C22H17F3N2O3S2 B15099518 C22H17F3N2O3S2

C22H17F3N2O3S2

Cat. No.: B15099518
M. Wt: 478.5 g/mol
InChI Key: FJKIPZWNDXQKBD-UHFFFAOYSA-N
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Description

. This compound is a heterocyclic organic molecule that contains both isoxazole and thiazole rings, which are known for their significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole typically involves multiple steps, including cyclization reactions. One common method involves the use of metal-free synthetic routes to create the isoxazole ring . The reaction conditions often require specific catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and thiazole derivatives, such as:

Uniqueness

The uniqueness of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole lies in its combination of isoxazole and thiazole rings, along with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound with the molecular formula C22H17F3N2O3S2 is a thiopyrano[2,3-d]thiazole derivative, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential anticancer, antifungal, and antibacterial properties, supported by case studies and research findings.

Molecular Structure

The compound's structure can be represented as follows:

  • Molecular Formula : this compound
  • Molecular Weight : 468.5 g/mol
  • Functional Groups : The presence of thiazole and thiopyrano rings contributes to its biological activity.

Table 1: Structural Features

FeatureDescription
RingsThiopyrano and Thiazole
SubstituentsTrifluoromethyl, Acyl groups
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that thiopyrano[2,3-d]thiazole derivatives exhibit significant anticancer properties. A study conducted by Kryshchyshyn et al. evaluated various derivatives for their activity against different cancer cell lines. The most active compounds showed growth inhibition (GI50) values ranging from 0.37 to 0.67 µM across leukemia, lung cancer, colon cancer, and other types .

Table 2: Anticancer Activity of this compound Derivatives

Cancer TypeCell LineGI50 (µM)
LeukemiaSR0.45
Non-small Cell Lung CancerA5490.50
Colon CancerHCT1160.60
MelanomaUACC-620.67
Prostate CancerLNCaP0.55

Antifungal Activity

Thiopyrano[2,3-d]thiazole derivatives also demonstrate antifungal properties against various pathogenic fungi. The compound was tested against strains such as Candida albicans and Aspergillus fumigatus, showing effectiveness comparable to fluconazole .

Table 3: Antifungal Efficacy

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans1.5 µg/mL
Aspergillus fumigatus2.0 µg/mL

Antibacterial Activity

The compound has also been assessed for antibacterial activity against common pathogens. Preliminary results indicate that it possesses moderate to high activity against Staphylococcus aureus and Escherichia coli.

Table 4: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0

Case Study: Anticancer Screening

A notable case study involved the screening of various thiopyrano[2,3-d]thiazole derivatives through the National Cancer Institute’s Developmental Therapeutics Program. The study utilized a comprehensive approach involving over 60 different human tumor cell lines , assessing the efficacy of the compound in inhibiting cell growth .

Findings from the Case Study

  • Growth Inhibition : The compound demonstrated significant growth inhibition across multiple cancer types.
  • Mechanism of Action : Further studies suggested that the anticancer effects might be mediated through apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing C22H17F33N2O3S2 with high purity, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : Begin with retrosynthetic analysis to identify viable precursors, particularly focusing on sulfur-containing intermediates and fluorinated aromatic rings. Use kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize yield. Monitor reaction progress via HPLC or GC-MS to detect by-products early. Purification should involve gradient chromatography or recrystallization in aprotic solvents. Validate purity using NMR (¹H/¹³C, ¹⁹F) and high-resolution mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of C22H17F3N2O3S2?

  • Methodological Answer :

  • ¹⁹F NMR : Identify trifluoromethyl (-CF₃) chemical shifts (typically δ −60 to −70 ppm) and assess electronic environment.
  • ¹H NMR : Analyze aromatic proton splitting patterns to confirm substitution patterns on the benzene rings.
  • IR : Look for S=O stretches (~1350-1450 cm⁻¹) and C-F vibrations (~1100-1250 cm⁻¹).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. Cross-validate with computational tools (e.g., DFT for predicted spectra) .

Q. What are the best practices for designing preliminary stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to:

  • pH extremes : 1.0 (HCl) and 13.0 (NaOH) at 40°C for 72 hours.
  • Thermal stress : 60°C in dry and humidified environments.
    Analyze degradation products via LC-MS and quantify stability using peak-area normalization. Document hydrolysis/oxidation pathways and identify vulnerable functional groups (e.g., sulfonyl bonds) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?

  • Methodological Answer :

  • Step 1 : Re-examine computational parameters (e.g., basis sets, solvation models) in DFT or MD simulations. Compare with experimental conditions (solvent, concentration).
  • Step 2 : Perform controlled experiments to isolate variables (e.g., solvent polarity effects on transition states).
  • Step 3 : Use multivariate analysis to identify outliers or systematic errors. Publish negative results to contextualize discrepancies .

Q. What strategies are effective in elucidating the mechanism of action of this compound in enzymatic inhibition studies when kinetic data is ambiguous?

  • Methodological Answer :

  • Pre-steady-state kinetics : Use stopped-flow spectroscopy to capture transient intermediates.
  • Isothermal titration calorimetry (ITC) : Measure binding affinity and entropy/enthalpy contributions.
  • Mutagenesis studies : Target active-site residues predicted by docking simulations (e.g., AutoDock Vina). Cross-reference with X-ray crystallography if co-crystals are obtainable .

Q. How should researchers address contradictions in reported biological activity data for this compound across different cell lines or assay conditions?

  • Methodological Answer :

  • Meta-analysis : Compile raw data from literature, noting cell line origins (e.g., ATCC authentication), passage numbers, and assay protocols (e.g., incubation time, serum concentration).
  • Dose-response normalization : Re-express activity as % inhibition relative to positive controls.
  • Multivariate regression : Identify covariates (e.g., membrane permeability differences due to CF₃ groups) that explain variability. Replicate critical assays in triplicate .

Q. What advanced statistical methods are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Four-parameter logistic (4PL) model : Fit sigmoidal curves to EC₅₀/IC₅₀ data.
  • Bootstrapping : Estimate confidence intervals for non-normal distributions.
  • Principal Component Analysis (PCA) : Reduce dimensionality of multi-endpoint toxicity data (e.g., oxidative stress, apoptosis markers). Validate with Akaike Information Criterion (AIC) for model selection .

Q. Data Management & Reproducibility

Q. How can raw spectral data for this compound be standardized to enhance reproducibility across laboratories?

  • Methodological Answer :

  • Metadata tagging : Include instrument parameters (e.g., NMR pulse sequences, MS ionization modes) in FAIR-compliant repositories (e.g., Zenodo).
  • Open-source tools : Use Mnova for NMR processing or Skyline for MS data alignment. Share processing scripts (e.g., Python/R) to minimize variability .

Q. What protocols ensure robust inter-laboratory validation of this compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • Reference standards : Use USP-certified buffers and calibrants.
  • Blind testing : Distribute aliquots of the compound to ≥3 independent labs for parallel analysis.
  • Consensus thresholds : Define acceptable error margins (e.g., ±0.1 for logP via shake-flask vs. HPLC methods) .

Q. Contradiction Analysis & Theoretical Frameworks

Q. How can TRIZ contradiction principles be applied to resolve trade-offs in optimizing this compound’s bioavailability vs. metabolic stability?

  • Methodological Answer :
  • Technical contradiction matrix : Identify parameters to improve (e.g., solubility) without worsening others (e.g., CYP450 inhibition).
  • Inventive principles : Apply “prior action” (pre-formulate with cyclodextrins) or “segmentation” (prodrug strategies). Validate with in vitro hepatocyte models and PAMPA assays .

Properties

Molecular Formula

C22H17F3N2O3S2

Molecular Weight

478.5 g/mol

IUPAC Name

2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H17F3N2O3S2/c23-22(24,25)13-4-3-5-14(8-13)26-17(28)9-27-20-19(32-21(27)29)18-12(11-31-20)10-30-16-7-2-1-6-15(16)18/h1-8,12,18H,9-11H2,(H,26,28)

InChI Key

FJKIPZWNDXQKBD-UHFFFAOYSA-N

Canonical SMILES

C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3CC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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